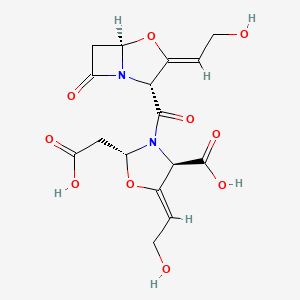
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate” is a chemical compound with the CAS Number: 1261268-85-2 and a linear formula of C25H30N2O7 . It has a molecular weight of 470.52 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-benzhydryl-1-piperazinyl)ethyl 3-oxobutanoate oxalate . The InChI code is 1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a white to yellow solid at room temperature . It has a molecular weight of 470.52 .Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine is a core structure in many drugs with a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. Piperazine-based drugs are researched for their pharmacokinetics and pharmacodynamics, demonstrating the scaffold's flexibility in drug discovery for various diseases. The studies emphasize the importance of further therapeutic investigations on piperazine motifs to design molecules for diverse medical applications (Rathi et al., 2016).
Acetoacetate Compounds in Organic Synthesis
Acetoacetate esters serve as critical intermediates in the synthesis of various heterocyclic compounds, including isoxazolone derivatives, which exhibit significant biological and medicinal properties. Research on the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones using acetoacetate demonstrates the compound's versatility in creating pharmacologically active molecules. These findings underscore the acetoacetate's role in developing new, environmentally friendly procedures for preparing heterocycles through multi-component reactions (Laroum et al., 2019).
Environmental Impact and Biodegradation
The environmental fate and effects of chemicals similar to acetoacetate derivatives have been reviewed, focusing on their biodegradability and potential as environmental contaminants. For example, peracetic acid, a disinfectant that may share chemical behavior similarities with acetoacetate esters, is highlighted for its strong antimicrobial activity and the absence of persistent toxic residuals. This underscores the importance of understanding the environmental behaviors of acetoacetate derivatives and related compounds (Kitis, 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYLHXBAEHXIPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

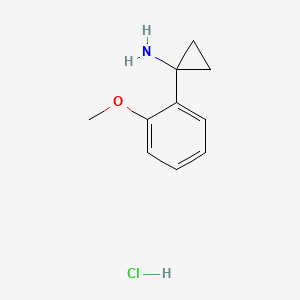


![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)
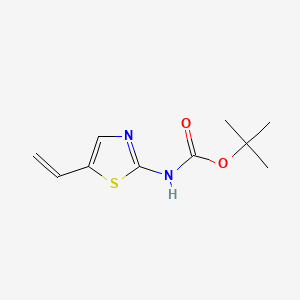
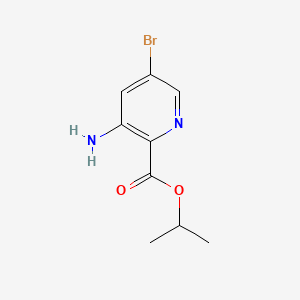
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)
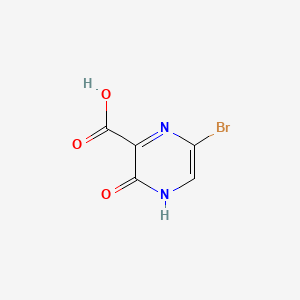

![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)
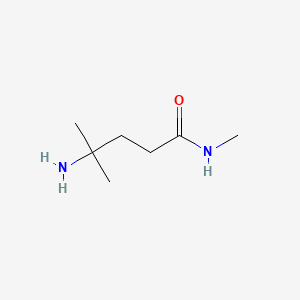

![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)
